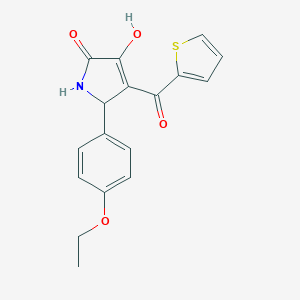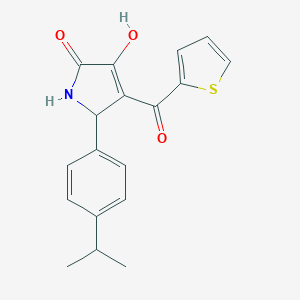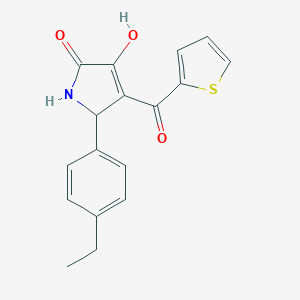![molecular formula C21H19BrClNO5 B282389 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BVT.2733 and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4).
Mecanismo De Acción
BVT.2733 is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger molecule that plays a critical role in various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting PDE4, BVT.2733 increases the levels of cAMP, which leads to the suppression of inflammation, cell growth, and fibrosis.
Biochemical and Physiological Effects:
BVT.2733 has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and decrease the formation of fibrotic tissue. BVT.2733 has also been shown to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BVT.2733 in laboratory experiments is its potent inhibitory effect on PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various cellular processes. However, one limitation of using BVT.2733 is its potential to cause off-target effects due to its non-specific inhibition of other phosphodiesterases.
Direcciones Futuras
There are several future directions for the research on BVT.2733. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and fibrosis. Another direction is to explore its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BVT.2733 and to identify potential biomarkers for monitoring its therapeutic efficacy.
Métodos De Síntesis
The synthesis of BVT.2733 involves the reaction of 4-bromobenzoyl chloride with 2-chlorophenylacetonitrile to form 4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-chlorophenyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to produce the final product, BVT.2733.
Aplicaciones Científicas De Investigación
BVT.2733 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. BVT.2733 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, BVT.2733 has been found to inhibit the growth of cancer cells and reduce the formation of fibrotic tissue.
Propiedades
Fórmula molecular |
C21H19BrClNO5 |
|---|---|
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-chlorophenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19BrClNO5/c22-14-7-5-13(6-8-14)19(26)17-18(15-3-1-2-4-16(15)23)24(21(28)20(17)27)9-11-29-12-10-25/h1-8,18,25-26H,9-12H2/b19-17- |
Clave InChI |
CNNCFHKOEKLPNF-ZPHPHTNESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCOCCO)Cl |
SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



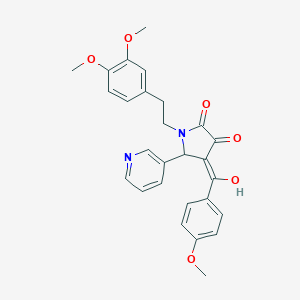
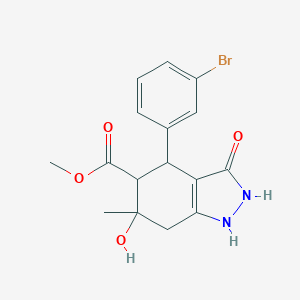
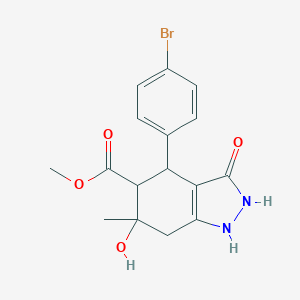


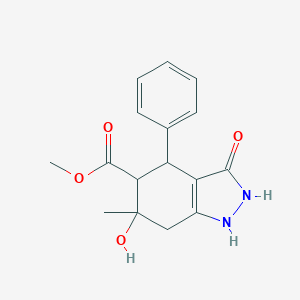
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
